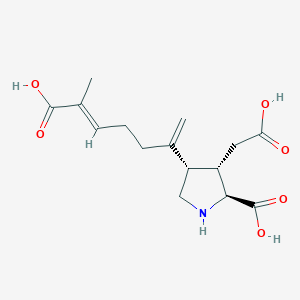
Isodomoic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodomoic acid C is a natural product found in Chondria armata with data available.
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Glutamate Receptor Affinity
- Neurotoxic Potential: Isodomoic acid C, an isomer of domoic acid, exhibits significantly lower neurotoxic potential compared to domoic acid. Its affinity for GluR6 glutamate receptors is 240-fold lower, indicating a low neurotoxic potential (Holland et al., 2005).
Pharmacological Preconditioning
- Seizurogenic and Toxic Properties: Isodomoic acid C, alongside other isomers, has been studied for its acute seizurogenic and toxic properties in mammals. It demonstrates significant dose-dependent increases in seizure activity following intrahippocampal administration, though it is less potent than domoic acid (Sawant-Pokam et al., 2008).
Neurotoxicity in Rat Hippocampus
- Neurotoxic Potency Relative to Domoic Acid: In rat hippocampus studies, isodomoic acids A and C were found to be less potent neurotoxins than domoic acid. They exhibit transient neuronal hyperexcitability followed by dose-dependent suppression, but are significantly less potent than domoic acid (Sawant-Pokam et al., 2007).
Chemical Synthesis
- Synthetic Approaches: The first total synthesis of isodomoic acid C has been achieved, providing insights into the chemical structure and synthesis techniques for this compound. This synthesis involves asymmetric cyclization and several other steps, highlighting the complexity of its structure (Clayden et al., 2005).
Comparative Toxicity Studies
- Toxicity in Mice: Isodomoic acid C, when compared to domoic acid and its other isomers, has been found to have lower acute intraperitoneal toxicity in mice. Its induced behavioral changes were also less severe, suggesting a relatively lower risk to human and animal health (Munday et al., 2008).
Eigenschaften
Produktname |
Isodomoic acid C |
|---|---|
Molekularformel |
C15H21NO6 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-[(5E)-6-carboxyhepta-1,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1 |
InChI-Schlüssel |
OKFIHTSZDXUGQB-PGPNUJALSA-N |
Isomerische SMILES |
C/C(=C\CCC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C(=O)O |
Kanonische SMILES |
CC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Synonyme |
isodomoic acid C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



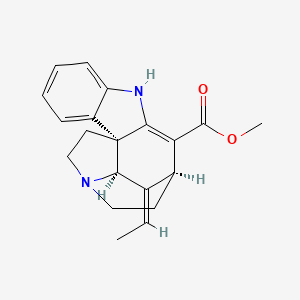
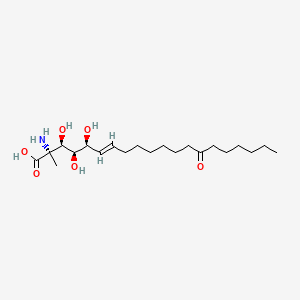
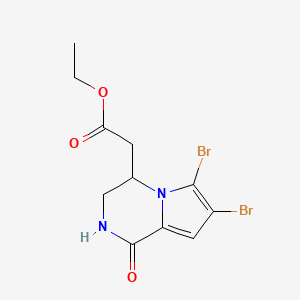
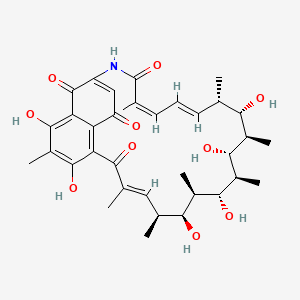
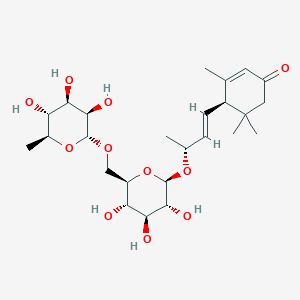
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
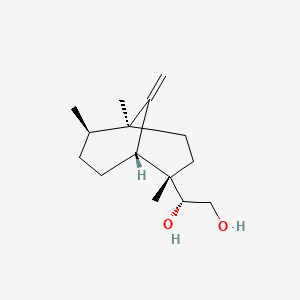
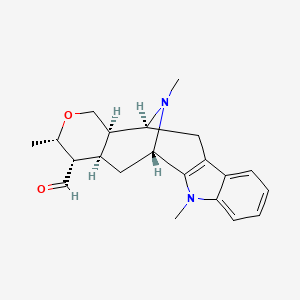

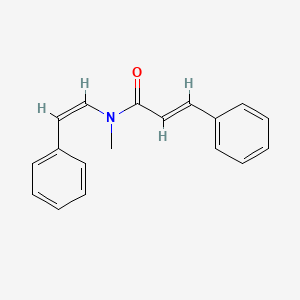
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
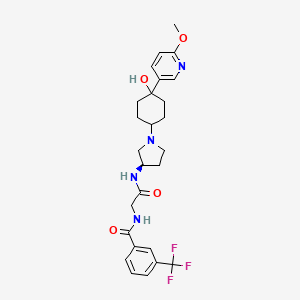
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)